4-(2-Aminopropan-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

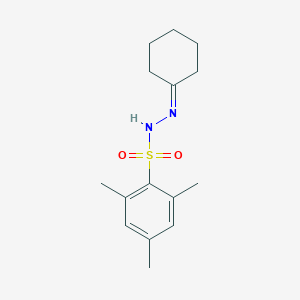

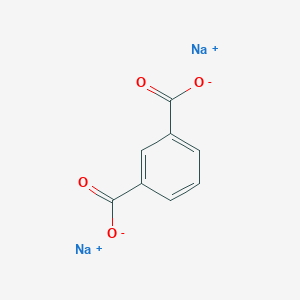

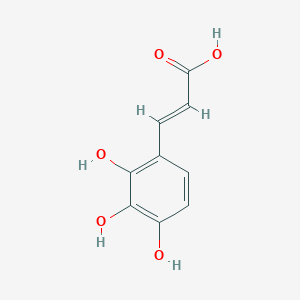

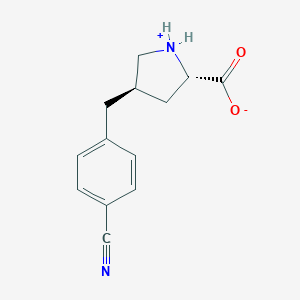

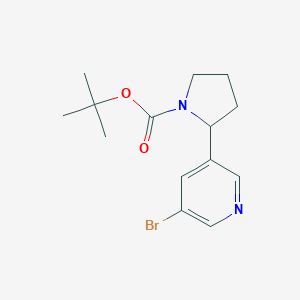

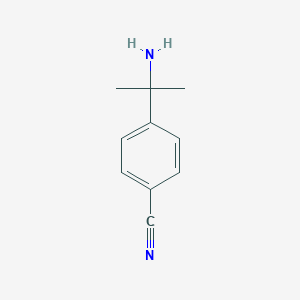

“4-(2-Aminopropan-2-yl)benzonitrile” is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via an amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Pyrrolidine is used as an organocatalyst via iminium activation, and a series of substituted benzonitriles can be obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of “4-(2-Aminopropan-2-yl)benzonitrile” consists of a benzene ring attached to a nitrile group and a 2-aminopropan-2-yl group .Physical And Chemical Properties Analysis

The boiling point of “4-(2-Aminopropan-2-yl)benzonitrile” is predicted to be 283.7±23.0 °C, and its density is predicted to be 1.04±0.1 g/cm3 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Intermediate in Medicinal Chemistry

4-(2-Aminopropan-2-yl)benzonitrile serves as an important intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its significance in antiviral research (Ju Xiu-lia, 2015).

Dual Fluorescence Studies

This compound is a prototype molecule for studying dual fluorescence, particularly in the context of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) analogs. Research in this area focuses on understanding the intramolecular charge-transfer (ICT) states, contributing to the broader field of photochemistry and photophysics (A. Köhn & C. Hättig, 2004).

Synthesis of Histamine H3 Receptor Antagonists

In the realm of neuroscience and psychopharmacology, derivatives of 4-(2-Aminopropan-2-yl)benzonitrile are used to create potent histamine H3 receptor antagonists. These compounds are designed to enhance lipophilicity and central nervous system (CNS) penetration, making them valuable in the study of neurological disorders and therapies (L. Black et al., 2007).

Corrosion Inhibition Studies

This compound and its derivatives also find applications in materials science, particularly in the study of corrosion inhibition for metals. Benzonitrile derivatives, including those structurally related to 4-(2-Aminopropan-2-yl)benzonitrile, demonstrate effectiveness as corrosion inhibitors, playing a crucial role in extending the life and performance of metals in corrosive environments (A. Chaouiki et al., 2018).

Antimicrobial Activity

Compounds containing 4-(2-Aminopropan-2-yl)benzonitrile moieties are investigated for their antimicrobial properties. These studies are crucial in the development of new antibiotics and treatments for bacterial and fungal infections (E. A. Abd El-Meguid, 2014).

Photopolymerization Processes

In the field of polymer science, derivatives of 4-(2-Aminopropan-2-yl)benzonitrile are explored for their utility in photopolymerization processes. This research contributes to the development of new materials with specialized properties, useful in various industrial applications (Y. Guillaneuf et al., 2010).

Liquid Crystalline Behavior and Photophysical Properties

Research is conducted on the liquid crystalline behavior and photophysical properties of benzonitrile derivatives, including those related to 4-(2-Aminopropan-2-yl)benzonitrile. These studies are important for the development of new materials in display technologies and optical applications (T. N. Ahipa et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

4-(2-aminopropan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSCSCBYFWCCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578011 |

Source

|

| Record name | 4-(2-Aminopropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminopropan-2-yl)benzonitrile | |

CAS RN |

130416-46-5 |

Source

|

| Record name | 4-(2-Aminopropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.